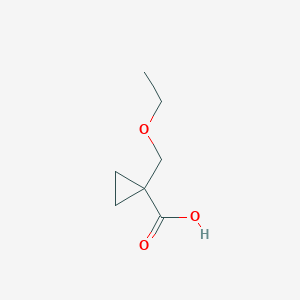

1-(Ethoxymethyl)cyclopropane-1-carboxylic acid

Description

Properties

IUPAC Name |

1-(ethoxymethyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-2-10-5-7(3-4-7)6(8)9/h2-5H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBVNMYSZPDEOBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1(CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-(Ethoxymethyl)cyclopropane-1-carboxylic acid CAS 1387565-85-6

An In-Depth Technical Guide to 1-(Ethoxymethyl)cyclopropane-1-carboxylic acid (CAS 1387565-85-6)

Foreword: Navigating the Frontier of Novel Scaffolds

This compound is a specialized chemical building block, and as is common with such novel reagents, extensive peer-reviewed literature is not yet publicly available. This guide, therefore, adopts a first-principles approach, leveraging established, robust synthetic methodologies and predictive chemical principles to provide a comprehensive technical overview. We will construct a reliable roadmap for its synthesis, characterization, and potential applications, grounding our discussion in proven chemical concepts and data from closely related structural analogs. This document is designed for the practicing research scientist and drug development professional, offering not just a protocol, but a strategic insight into the utility of this unique molecular scaffold.

Strategic Importance in Medicinal Chemistry

The cyclopropane motif is a highly sought-after structural element in modern drug discovery.[1] Its rigid, three-dimensional nature offers a powerful tool for medicinal chemists to navigate and optimize complex structure-activity relationships (SAR). Incorporating a cyclopropane ring can confer several advantageous properties upon a drug candidate, including:

-

Enhanced Potency: The constrained conformation can lock a molecule into a bioactive orientation, improving its binding affinity to a biological target.

-

Improved Metabolic Stability: The C-H bonds of a cyclopropane ring are stronger and less susceptible to metabolic oxidation by cytochrome P450 enzymes compared to their aliphatic counterparts.[1]

-

Reduced Lipophilicity and Increased Solubility: As a "lipophilic yet polar" bioisostere for groups like gem-dimethyl or phenyl rings, it can help modulate physicochemical properties to improve solubility and cell permeability.[1]

-

Novelty and Patentability: The unique geometry provides access to novel chemical space, crucial for developing new intellectual property.

This compound is a bifunctional building block. It provides the valuable cyclopropane core, a carboxylic acid handle for amide coupling or other conjugations, and an ethoxymethyl group that can influence solubility and engage in specific hydrogen bonding interactions. Its utility is exemplified by related cyclopropane derivatives investigated as inhibitors of leukotriene C4 synthase, which are of interest in treating respiratory and inflammatory diseases.[2]

Proposed Synthesis Pathway: A Rational, Step-by-Step Approach

While a specific, published synthesis for CAS 1387565-85-6 is not available, a robust and logical pathway can be designed based on the well-established malonic ester synthesis for cyclopropane rings.[3] This method is reliable, scalable, and utilizes readily available starting materials.

Overall Synthetic Scheme

The proposed synthesis is a three-step process starting from diethyl malonate, involving a sequential alkylation-cyclization followed by a selective hydrolysis.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: A Self-Validating System

This protocol is designed with clear checkpoints and rationale for each step, ensuring a high degree of predictability and success.

Step 1: Synthesis of Diethyl 2-(ethoxymethyl)malonate

-

Objective: To introduce the ethoxymethyl side chain onto the malonic ester core.

-

Causality & Rationale: Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates diethyl malonate, forming the reactive enolate. Tetrahydrofuran (THF) is an ideal aprotic solvent for this reaction. The reaction is started at 0°C to control the initial exothermic deprotonation before the alkylating agent, ethoxymethyl chloride (EOM-Cl), is added.

-

Methodology:

-

To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (1.1 eq., 60% dispersion in mineral oil).

-

Wash the NaH with dry hexanes (2x) to remove the mineral oil, then suspend it in anhydrous THF.

-

Cool the suspension to 0°C using an ice bath.

-

Add diethyl malonate (1.0 eq.) dropwise via syringe. Allow the mixture to stir for 30 minutes at 0°C. Hydrogen gas evolution should be observed.

-

Add ethoxymethyl chloride (1.1 eq.) dropwise, maintaining the temperature at 0°C.

-

After addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Checkpoint: Monitor reaction completion by TLC or GC-MS, observing the consumption of diethyl malonate.

-

Carefully quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography to yield the pure intermediate.

-

Step 2: Synthesis of Diethyl 1-(ethoxymethyl)cyclopropane-1,1-dicarboxylate

-

Objective: To form the cyclopropane ring via a second alkylation, which is an intramolecular cyclization.

-

Causality & Rationale: This is a classic double alkylation to form the cyclopropane ring.[3] We use a weaker base like potassium carbonate (K₂CO₃) as the starting material is more acidic than diethyl malonate. The key to success in this step is the use of a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB). The PTC shuttles the enolate from the solid/organic phase into the solution phase to react with 1,2-dibromoethane, dramatically accelerating the reaction rate. Dimethylformamide (DMF) is a suitable polar aprotic solvent.

-

Methodology:

-

Combine diethyl 2-(ethoxymethyl)malonate (1.0 eq.), 1,2-dibromoethane (1.2 eq.), powdered anhydrous K₂CO₃ (2.5 eq.), and TBAB (0.1 eq.) in DMF.

-

Heat the mixture to 80-90°C and stir vigorously for 18-24 hours.

-

Checkpoint: Monitor the reaction by GC-MS. The desired product will have a mass corresponding to the addition of a C₂H₂ unit (cyclopropanation).

-

Cool the reaction to room temperature and pour it into water.

-

Extract with diethyl ether or ethyl acetate (3x).

-

Combine the organic layers, wash extensively with water to remove DMF, then wash with brine.

-

Dry over anhydrous MgSO₄, filter, and concentrate. The crude product should be purified by vacuum distillation to yield the cyclopropane diester.

-

Step 3: Selective Hydrolysis to this compound

-

Objective: To convert the diester into the target mono-carboxylic acid.

-

Causality & Rationale: Saponification with potassium hydroxide (KOH) will hydrolyze both ester groups to the corresponding carboxylate salt. Subsequent careful acidification will protonate the dicarboxylic acid, which is unstable. Upon gentle heating, the gem-dicarboxylic acid will readily undergo decarboxylation to yield the final, more stable mono-acid product. Using a single equivalent of base can favor mono-hydrolysis, but the decarboxylation route from the diacid is often cleaner and more reliable.[4]

-

Methodology:

-

Dissolve the purified diester from Step 2 (1.0 eq.) in a mixture of ethanol and water (e.g., 2:1 ratio).

-

Add potassium hydroxide (2.5 eq.) and heat the mixture to reflux for 4-6 hours.

-

Checkpoint: Monitor the hydrolysis by TLC, observing the disappearance of the starting diester spot.

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and carefully acidify to pH ~2 by the dropwise addition of concentrated HCl.

-

Extract the acidified solution with ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by recrystallization or column chromatography if necessary.

-

Physicochemical and Spectroscopic Profile (Predicted)

The following properties are estimated based on the compound's structure and data from close analogs such as 1-methoxycyclopropane-1-carboxylic acid and 1-ethylcyclopropane-1-carboxylic acid.[5][6]

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Rationale / Reference Analog |

| CAS Number | 1387565-85-6 | Topic of Guide |

| Molecular Formula | C₇H₁₂O₃ | Calculated from structure |

| Molecular Weight | 144.17 g/mol | Calculated from structure |

| Appearance | Colorless to pale yellow oil or low-melting solid | Common for similar small carboxylic acids[7] |

| pKa | ~4.5 - 5.0 | Typical for carboxylic acids[7] |

| Boiling Point | >200 °C (decomposes) | High due to hydrogen bonding; distillation likely under high vacuum |

| Solubility | Soluble in methanol, ethanol, DMSO, ethyl acetate; sparingly soluble in water | Expected for a polar organic molecule with a carboxylic acid group |

Table 2: Predicted Spectroscopic Data for Structural Verification

| Spectroscopy | Predicted Chemical Shift (δ) / Signal | Rationale |

| ¹H NMR | ~10-12 ppm (broad singlet, 1H) | Carboxylic acid proton, exchangeable[8] |

| ~3.5-3.7 ppm (quartet, 2H) | -O-CH₂ -CH₃ of the ethoxy group | |

| ~3.4-3.6 ppm (singlet, 2H) | -CH₂ -O- of the ethoxymethyl group | |

| ~1.1-1.3 ppm (triplet, 3H) | -O-CH₂-CH₃ of the ethoxy group | |

| ~0.8-1.5 ppm (multiplets, 4H) | Diastereotopic cyclopropane ring protons (-CH₂-CH₂-)[9] | |

| ¹³C NMR | ~175-180 ppm | Carboxylic acid carbonyl carbon |

| ~70-75 ppm | -C H₂-O- of the ethoxymethyl group | |

| ~60-65 ppm | -O-C H₂-CH₃ of the ethoxy group | |

| ~25-30 ppm | Quaternary cyclopropane carbon C(COOH)(CH₂OEt) | |

| ~15-20 ppm | -O-CH₂-C H₃ of the ethoxy group | |

| ~10-15 ppm | Cyclopropane ring carbons (-C H₂-C H₂-) | |

| IR (Infrared) | 2500-3300 cm⁻¹ (very broad) | O-H stretch of the carboxylic acid dimer |

| ~2980, 2870 cm⁻¹ | C-H stretches (aliphatic) | |

| ~1700 cm⁻¹ (strong) | C=O stretch of the carboxylic acid | |

| ~1100 cm⁻¹ | C-O stretch of the ether linkage |

Safety and Handling

While no specific MSDS is available for this compound, data from structural analogs like cyclopropanecarboxylic acid and its derivatives suggest the following precautions.[10][11]

-

Hazard Class: Assumed to be corrosive and an irritant. Analogs can cause severe skin burns and eye damage.[5][6]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Handle in a well-ventilated fume hood.

-

Handling: Avoid inhalation of vapors and contact with skin and eyes. This is a carboxylic acid and should be handled with the same care as other corrosive reagents.

-

Storage: Store in a cool, dry, well-ventilated area away from strong bases and oxidizing agents.

Conclusion and Future Outlook

This compound represents a valuable, albeit under-documented, building block for medicinal chemistry and materials science. The synthetic pathway detailed in this guide provides a logical and robust method for its preparation on a laboratory scale. Its true potential will be realized as researchers incorporate it into larger molecules to leverage the unique steric and electronic properties of the 1,1-disubstituted cyclopropane ring. Future work should focus on the experimental validation of this synthesis, a full characterization of the compound's properties, and its application in the synthesis of novel bioactive compounds.

References

-

Organic Chemistry with Victor. (2024). Synthesis of Cyclopropanecarboxylic Acid. YouTube.

-

Google Patents. (2016). WO2016177845A1 - Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof.

-

Singh, R. K., & Danishefsky, S. (n.d.). Cyclopropane-1,1-dicarboxylic acid. Organic Syntheses.

-

PubChem. (n.d.). 1-Ethylcyclopropane-1-carboxylic acid. National Center for Biotechnology Information.

-

McCloskey, C. M., & Coleman, G. H. (n.d.). Cyclopropanecarboxylic acid. Organic Syntheses.

-

ChemScene. (n.d.). (1S,2S)-2-(Methoxymethyl)cyclopropane-1-carboxylic acid.

-

Wikipedia. (n.d.). Cyclopropane carboxylic acid.

-

Google Patents. (1989). ES2002539A6 - Procedure for obtaining hydroxymethylcyclopropane (cyclopropylmethanol).

-

PubChem. (n.d.). 1-(Ethoxycarbonyl)cyclopropanecarboxylic acid. National Center for Biotechnology Information.

-

PubChem. (n.d.). 1-Methoxycyclopropane-1-carboxylic acid. National Center for Biotechnology Information.

-

CDH Fine Chemical. (n.d.). Cyclopropane Carboxylic Acid Material Safety Data Sheet.

-

ChemicalBook. (n.d.). Cyclopropanecarboxylic acid(1759-53-1) 1H NMR spectrum.

-

Candish, L., Teders, M., & Glorius, F. (2017). Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade. Angewandte Chemie International Edition, 56(46), 14575-14579.

-

ChemicalBook. (n.d.). 1-METHYLCYCLOPROPANE-1-CARBOXYLIC ACID(6914-76-7) 1H NMR spectrum.

-

Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

-

Stepanyan, G. M., et al. (2024). New functionally substituted cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. Bioactive Compounds in Health and Disease, 7(10), 500-510.

-

Fisher Scientific. (n.d.). Safety Data Sheet - Cyclopropanecarboxylic acid.

-

PharmaBlock. (2023). Application of Cyclopropane in Drug Discovery.

-

West Liberty University. (n.d.). Material Safety Data Sheet Cyclopropanecarboxylic Acid, 98%(GC).

-

Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes.

-

ResearchGate. (n.d.). Examples of carboxylic acids in pharmaceutical and bioactive molecules.

-

Doc Brown's Chemistry. (n.d.). H-1 proton NMR spectrum of cyclopropane.

-

eCampusOntario Pressbooks. (n.d.). 29.9 1H NMR Spectroscopy.

Sources

- 1. namiki-s.co.jp [namiki-s.co.jp]

- 2. WO2016177845A1 - Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. m.youtube.com [m.youtube.com]

- 5. 1-Ethylcyclopropane-1-carboxylic acid | C6H10O2 | CID 21960707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-Methoxycyclopropane-1-carboxylic acid | C5H8O3 | CID 22484226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Cyclopropane carboxylic acid - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. fishersci.com [fishersci.com]

- 11. westliberty.edu [westliberty.edu]

The Emergence of a Key Moiety: A Technical Guide to the Discovery and Synthesis of 1-(Ethoxymethyl)cyclopropane-1-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Ethoxymethyl)cyclopropane-1-carboxylic acid is a significant heterocyclic compound, the importance of which has grown in the fields of medicinal and agricultural chemistry. Its unique structural features, combining a strained cyclopropane ring with a flexible ether linkage, make it a valuable building block in the design of novel bioactive molecules. While a singular, celebrated moment of "discovery" for this specific molecule is not prominent in the scientific literature, its emergence is a logical and strategic extension of the well-established chemistry of cyclopropane-1,1-dicarboxylates. This guide provides an in-depth exploration of the likely synthetic evolution and history of this compound, offering a technical narrative grounded in established chemical principles and supported by documented synthetic transformations of closely related analogues.

Introduction: The Strategic Value of the Cyclopropane Ring in Bioactive Compound Design

The cyclopropane ring, despite its inherent ring strain, is a recurring and valuable motif in a multitude of natural products and synthetic compounds with significant biological activity. Its rigid, three-dimensional structure can impart favorable conformational constraints on a molecule, enhancing its binding affinity to biological targets. Furthermore, the cyclopropane ring can act as a bioisostere for other chemical groups, offering a way to fine-tune the physicochemical properties of a drug candidate, such as lipophilicity and metabolic stability[1][2][3]. The carboxylic acid moiety, a common feature in many pharmaceuticals, often presents challenges related to pharmacokinetics and toxicity[1][2][4]. The strategic incorporation of substituted cyclopropane rings adjacent to a carboxylic acid can mitigate these issues while maintaining or enhancing biological activity.

The Genesis: A Synthetic Pathway Rooted in Malonic Ester Chemistry

The history of this compound is intrinsically linked to the broader history of cyclopropane synthesis. A cornerstone of cyclopropane chemistry is the reaction of diethyl malonate with a 1,2-dihalide, a method that has been refined over many decades[5]. This foundational reaction provides the cyclopropane-1,1-dicarboxylate core, which serves as the versatile precursor for a wide array of substituted cyclopropanes, including the subject of this guide.

The most probable and scientifically sound pathway to this compound begins with the readily available diethyl cyclopropane-1,1-dicarboxylate. The synthetic journey can be logically dissected into three key stages:

-

Selective Reduction: The selective reduction of one of the two ester groups of diethyl cyclopropane-1,1-dicarboxylate to a hydroxymethyl group.

-

Etherification: The conversion of the resulting hydroxyl group to an ethoxymethyl ether.

-

Hydrolysis: The saponification of the remaining ester group to the final carboxylic acid.

The following sections will delve into the technical details and rationale behind each of these crucial transformations.

Key Synthetic Transformations

Stage 1: Selective Mono-Reduction to Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate

The initial and most critical step is the selective reduction of one of the ester functionalities of diethyl cyclopropane-1,1-dicarboxylate. A direct reduction of the diester would typically lead to the corresponding diol. Therefore, a chemoselective method is required. A well-documented approach for this transformation is the use of a bulky reducing agent, such as lithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)₃H)[6]. The steric hindrance of this reagent favors the attack on one ester group, leaving the other intact.

This selective reduction yields the key intermediate, ethyl 1-(hydroxymethyl)cyclopropanecarboxylate[6]. This compound represents a critical branching point from which a variety of 1-substituted cyclopropanecarboxylates can be synthesized.

Stage 2: Williamson Ether Synthesis for Ethoxymethylation

With the hydroxyl group in place, the next logical step is the formation of the ethoxymethyl ether. The Williamson ether synthesis is a classic and reliable method for this purpose. The hydroxyl group of ethyl 1-(hydroxymethyl)cyclopropanecarboxylate is first deprotonated with a suitable base, such as sodium hydride (NaH), to form the corresponding alkoxide. This nucleophilic alkoxide is then reacted with an ethylating agent, typically chloroethyl methyl ether or a similar reagent, to yield ethyl 1-(ethoxymethyl)cyclopropanecarboxylate.

The choice of a non-protic solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF), is crucial to prevent the quenching of the alkoxide intermediate.

Stage 3: Saponification to the Final Carboxylic Acid

The final step in the synthesis is the hydrolysis of the remaining ethyl ester to the desired carboxylic acid. This is typically achieved through saponification using a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), in a mixture of water and an alcohol like ethanol or methanol. The reaction mixture is heated to drive the hydrolysis to completion. Subsequent acidification with a strong mineral acid, such as hydrochloric acid (HCl), protonates the carboxylate salt to yield this compound.

Detailed Experimental Protocols

The following protocols are representative methodologies for the key synthetic steps, derived from established procedures for similar transformations.

Synthesis of Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate

Materials:

-

Diethyl cyclopropane-1,1-dicarboxylate

-

Lithium tri-tert-butoxyaluminum hydride (1M solution in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

10% Sodium bisulfate solution

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

To a stirred solution of diethyl cyclopropane-1,1-dicarboxylate (1 equivalent) in anhydrous THF, slowly add a solution of lithium tri-tert-butoxyaluminum hydride (2.2 equivalents) at room temperature.

-

Heat the reaction mixture to 65°C and maintain for 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of a 10% sodium bisulfate solution.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain pure ethyl 1-(hydroxymethyl)cyclopropanecarboxylate[6].

Synthesis of Ethyl 1-(ethoxymethyl)cyclopropanecarboxylate

Materials:

-

Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Chloroethyl methyl ether

-

Saturated ammonium chloride solution

-

Ethyl acetate

-

Brine

Procedure:

-

To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF at 0°C, add a solution of ethyl 1-(hydroxymethyl)cyclopropanecarboxylate (1 equivalent) in anhydrous THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

-

Cool the mixture back to 0°C and add chloroethyl methyl ether (1.2 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of a saturated ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure ethyl 1-(ethoxymethyl)cyclopropanecarboxylate.

Synthesis of this compound

Materials:

-

Ethyl 1-(ethoxymethyl)cyclopropanecarboxylate

-

Sodium hydroxide

-

Ethanol

-

Water

-

Concentrated Hydrochloric acid

-

Ethyl acetate

Procedure:

-

Dissolve ethyl 1-(ethoxymethyl)cyclopropanecarboxylate (1 equivalent) in a mixture of ethanol and water.

-

Add sodium hydroxide (2 equivalents) and heat the mixture to reflux for 4 hours.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Acidify the remaining aqueous solution to pH 2 with concentrated hydrochloric acid.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Data Presentation

| Compound | Starting Material | Key Reagents | Typical Yield | Physical State |

| Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate | Diethyl cyclopropane-1,1-dicarboxylate | LiAl(OtBu)₃H | ~90%[6] | Light yellow oil[6] |

| Ethyl 1-(ethoxymethyl)cyclopropanecarboxylate | Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate | NaH, Chloroethyl methyl ether | >80% (Estimated) | Oil |

| This compound | Ethyl 1-(ethoxymethyl)cyclopropanecarboxylate | NaOH, HCl | >90% (Estimated) | Solid or Oil |

Visualizing the Synthetic Pathway

Caption: Synthetic pathway to this compound.

Conclusion and Future Perspectives

The discovery and development of this compound exemplify a rational approach to molecule design, building upon a foundation of well-understood organic reactions. While a specific historical "eureka" moment may not be attributable to this compound, its synthesis is a testament to the power of leveraging established chemical transformations to create novel structures with high potential in drug discovery and agrochemical development. The synthetic route outlined in this guide, starting from the readily accessible diethyl cyclopropane-1,1-dicarboxylate, provides a robust and versatile platform for the generation of not only the title compound but also a diverse library of related analogues. As the demand for innovative bioactive molecules continues to grow, the strategic use of substituted cyclopropane carboxylic acids, such as this compound, is poised to play an increasingly important role in shaping the future of medicinal and agricultural chemistry.

References

- Ballatore, C., Huryn, D. M., & Smith, A. B., III. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395.

- Danishefsky, S., & Singh, R. K. (1977). Cyclopropane-1,1-dicarboxylic acid. Organic Syntheses, 57, 36.

- Julia, M., Julia, S., & Guégan, R. (1960). Synthèses à l'aide de réactifs de Grignard. IV.—Synthèse d'acides et d'esters cyclopropaniques et cyclobutaniques. Bulletin de la Société Chimique de France, 1072-1079.

- Kishner, N. (1905). Ueber die Einwirkung von Hydrazinhydrat auf die Nitrile der Fettreihe. Journal der Russischen Physikalisch-Chemischen Gesellschaft, 37, 304-310.

- Li, A., & Hou, X.-L. (2004). Copper-Catalyzed Asymmetric Cyclopropanation. In Modern Allene Chemistry (pp. 531-573). Wiley-VCH Verlag GmbH & Co. KGaA.

- Perkin, W. H., Jr. (1885). On the formation of closed carbon-chains. Part I. Journal of the Chemical Society, Transactions, 47, 801-855.

- Rambaud, R. (1938). Contribution à l'étude des acides et des cétones γ-chlorés. Bulletin de la Société Chimique de France, 5(5), 1552-1564.

- Regan, S., McDonnell, L., & Plett, J. M. (2009). Plant encoded 1-aminocyclopropane-1-carboxylic acid deaminase activity implicated in different aspects of plant development. Plant Signaling & Behavior, 4(12), 1166–1168.

- Van der poorten, O., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Chemistry, 2022, 1-21.

- WO2016177845A1 - Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof. (2016).

- Bredael, K., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry : Synthesis and Properties. JOURNAL OF CHEMISTRY 2022.

-

Chem-Impex. (n.d.). 1-Aminocyclopropane-1-carboxylic acid. Retrieved from [Link]

- Ballatore, C., et al. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry, 59(9), 4433-4447.

- Pollet, P., et al. (2021). 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator. Frontiers in Plant Science, 12, 703120.

-

PubChem. (n.d.). Ethyl cyclopropanecarboxylate. Retrieved from [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. Carboxylic acid bioisosteres in medicinal chemistry : synthesis and properties [biblio.ugent.be]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 1-HYDROXYMETHYL-CYCLOPROPANECARBOXYLIC ACID ETHYL ESTER | 3697-68-5 [chemicalbook.com]

The Strategic Role of 1-(Ethoxymethyl)cyclopropane-1-carboxylic Acid and its Derivatives in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The cyclopropane ring, a motif once considered a synthetic curiosity due to its inherent ring strain, has emerged as a powerful tool in medicinal chemistry. Its unique stereoelectronic properties can impart profound effects on a molecule's potency, metabolic stability, and pharmacokinetic profile. This guide focuses on a specific, yet increasingly important, scaffold: 1-(ethoxymethyl)cyclopropane-1-carboxylic acid and its derivatives. We will explore the synthetic rationale for accessing this core structure, delve into its application in the development of potent enzyme inhibitors, and provide detailed experimental insights to empower researchers in this exciting field. The primary therapeutic context for this scaffold is the inhibition of leukotriene C4 synthase, a critical enzyme in the inflammatory cascade, offering potential for new treatments in respiratory and inflammatory diseases.

The Cyclopropyl Moiety: A Game-Changer in Medicinal Chemistry

The incorporation of a cyclopropane ring into a drug candidate is a strategic decision driven by its distinct physicochemical properties. Unlike its acyclic or larger-ring counterparts, the three-membered ring exhibits:

-

Enhanced Potency: The rigid nature of the cyclopropane ring can lock a molecule into a bioactive conformation, minimizing the entropic penalty upon binding to a biological target.

-

Metabolic Stability: The C-H bonds of a cyclopropane ring are stronger and less susceptible to metabolic oxidation by cytochrome P450 enzymes, often leading to an improved pharmacokinetic profile.

-

Improved Pharmacokinetics: The introduction of this compact, lipophilic group can favorably modulate properties such as membrane permeability and solubility.

-

Novel Vectorial Exit: The unique shape and electronic distribution of the cyclopropyl group can provide novel exit vectors for SAR exploration, allowing for the fine-tuning of interactions with the target protein.

These attributes have led to the successful integration of the cyclopropane motif in numerous approved drugs and clinical candidates.

Synthesis of the Core Scaffold: this compound

The synthesis of this compound is a multi-step process that leverages the principles of the malonic ester synthesis. This classical yet robust methodology allows for the controlled construction of the cyclopropane ring and subsequent functionalization.

Retrosynthetic Analysis

A logical retrosynthetic approach to the target molecule reveals a pathway originating from diethyl malonate and 1,2-dihaloethane.

Caption: Retrosynthetic analysis of this compound.

Synthetic Workflow

The forward synthesis involves three key transformations: cyclization, alkylation, and a final hydrolysis and decarboxylation step.

Caption: Forward synthesis workflow for this compound.

Detailed Experimental Protocols

This procedure is adapted from established methods for the synthesis of cyclopropane-1,1-dicarboxylic acid derivatives.[1]

-

Materials: Diethyl malonate, 1,2-dibromoethane, sodium ethoxide, absolute ethanol.

-

Procedure:

-

To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol) in a round-bottom flask equipped with a reflux condenser and a dropping funnel, diethyl malonate is added dropwise at room temperature with stirring.

-

After the addition is complete, 1,2-dibromoethane is added dropwise.

-

The reaction mixture is then heated to reflux for several hours until the reaction is complete (monitored by TLC or GC-MS).

-

After cooling, the reaction mixture is poured into water and extracted with a suitable organic solvent (e.g., diethyl ether).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation to yield diethyl cyclopropane-1,1-dicarboxylate as a colorless oil.

-

-

Causality: The use of a strong base like sodium ethoxide is essential to deprotonate the acidic α-hydrogen of diethyl malonate, forming a nucleophilic enolate. This enolate then undergoes a tandem SN2 reaction with 1,2-dibromoethane to form the cyclopropane ring. Absolute ethanol is used as the solvent to prevent the hydrolysis of the esters.

This step involves the alkylation of the remaining acidic proton on the cyclopropane ring.

-

Materials: Diethyl cyclopropane-1,1-dicarboxylate, sodium hydride (or another suitable strong base), anhydrous tetrahydrofuran (THF), chloromethyl ethyl ether.

-

Procedure:

-

To a suspension of sodium hydride in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), a solution of diethyl cyclopropane-1,1-dicarboxylate in anhydrous THF is added dropwise at 0 °C.

-

The mixture is stirred at this temperature for a period to allow for complete deprotonation.

-

Chloromethyl ethyl ether is then added dropwise to the reaction mixture.

-

The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC or GC-MS).

-

The reaction is carefully quenched with water and extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated. The crude product can be purified by column chromatography.

-

-

Causality: A strong, non-nucleophilic base like sodium hydride is used to deprotonate the carbon of the cyclopropane ring, which is now significantly less acidic than the starting diethyl malonate. Anhydrous conditions are critical to prevent quenching of the base and the reactive enolate. Chloromethyl ethyl ether serves as the electrophile to introduce the ethoxymethyl group.

The final step involves the removal of the ester groups and subsequent decarboxylation.

-

Materials: Diethyl 1-(ethoxymethyl)cyclopropane-1,1-dicarboxylate, sodium hydroxide (or potassium hydroxide), water, ethanol, hydrochloric acid.

-

Procedure:

-

A solution of diethyl 1-(ethoxymethyl)cyclopropane-1,1-dicarboxylate in a mixture of ethanol and aqueous sodium hydroxide is heated to reflux for several hours to ensure complete saponification of both ester groups.

-

The reaction mixture is then cooled, and the ethanol is removed under reduced pressure.

-

The remaining aqueous solution is acidified with concentrated hydrochloric acid to a pH of approximately 1-2.

-

The acidified solution is then heated to induce decarboxylation, which is often accompanied by the evolution of carbon dioxide.

-

After cooling, the product is extracted with an organic solvent.

-

The organic extracts are combined, dried, and the solvent is removed to yield the final product, this compound.

-

-

Causality: Basic hydrolysis (saponification) converts the diethyl ester to the corresponding dicarboxylate salt. Acidification protonates the carboxylate groups to form the dicarboxylic acid, which is unstable upon heating. The β-keto acid-like structure (with respect to one of the carboxylic acids) facilitates decarboxylation through a cyclic transition state, leading to the final mono-carboxylic acid product.

Application in Drug Development: Targeting Leukotriene C4 Synthase

Leukotriene C4 (LTC4) synthase is a key enzyme in the biosynthesis of cysteinyl leukotrienes, which are potent inflammatory mediators implicated in the pathophysiology of asthma and other inflammatory conditions.[2][3] Inhibition of LTC4 synthase represents a promising therapeutic strategy to reduce the production of these pro-inflammatory molecules.[4] Derivatives of this compound have been identified as potent inhibitors of LTC4 synthase.

Mechanism of Action

The cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are synthesized from arachidonic acid via the 5-lipoxygenase pathway. LTC4 synthase catalyzes the conjugation of leukotriene A4 (LTA4) with glutathione. By inhibiting this enzyme, the production of all downstream cysteinyl leukotrienes is blocked.

Caption: Simplified signaling pathway of leukotriene synthesis and the point of intervention for LTC4S inhibitors.

Structure-Activity Relationship (SAR) Insights

| Compound ID | R Group (Amide Moiety) | LTC4S IC50 (nM) (Hypothetical) |

| A-1 | Substituted Pyrazine | < 10 |

| A-2 | Substituted Pyridine | 10-50 |

| A-3 | Substituted Phenyl | 50-100 |

| B-1 | 1-(Methoxymethyl)cyclopropane | < 15 |

| C-1 | 1-(Isopropoxymethyl)cyclopropane | > 50 |

Note: The IC50 values in the table are hypothetical and for illustrative purposes to demonstrate potential SAR trends.

From the general structures presented in the patent literature, it can be inferred that:

-

The 1-(alkoxymethyl)cyclopropane-1-carboxylic acid moiety is a critical pharmacophore for binding to the active site of LTC4 synthase. The ether linkage and the carboxylic acid are likely involved in key hydrogen bonding interactions.

-

The ethoxymethyl group appears to be a favorable substituent, likely due to an optimal balance of lipophilicity and steric bulk to fit into a specific pocket of the enzyme. Variations in the alkyl portion of the ether (e.g., methyl, isopropyl) would likely impact potency.

-

The amide linkage serves as a linker to a larger, often complex, aromatic or heteroaromatic system.

-

The nature and substitution pattern of the aromatic/heteroaromatic R group significantly influences the overall potency and pharmacokinetic properties of the molecule. Electron-withdrawing groups and specific substitution patterns on these rings are often employed to enhance binding affinity and modulate properties like solubility and metabolic stability.

Conclusion

This compound represents a valuable and strategically important building block in modern medicinal chemistry. Its synthesis, while requiring a multi-step approach, is achievable through well-established synthetic methodologies. The derivatives of this core scaffold have shown significant promise as potent inhibitors of leukotriene C4 synthase, a key target for the development of novel anti-inflammatory and anti-asthmatic drugs. The unique properties imparted by the cyclopropane ring, combined with the potential for diverse functionalization through the amide linkage, make this an exciting area for further research and development. This guide provides a foundational understanding and practical insights to aid researchers in their efforts to design and synthesize the next generation of therapeutics based on this promising scaffold.

References

-

Munck Af Rosenschöld, M., et al. (2019). Discovery of the Oral Leukotriene C4 Synthase Inhibitor (1S,2S)-2-({5-[(5-Chloro-2,4-difluorophenyl)(2-fluoro-2-methylpropyl)amino]-3-methoxypyrazin-2-yl}carbonyl)cyclopropanecarboxylic Acid (AZD9898) as a New Treatment for Asthma. Journal of Medicinal Chemistry, 62(17), 7769–7787. [Link]

-

Singh, R. K., & Danishefsky, S. (Year). CYCLOPROPANE-1,1-DICARBOXYLIC ACID. Organic Syntheses, Coll. Vol. 7, p.117 (1990); Vol. 61, p.79 (1983). [Link]

-

Heiszman, J., et al. (1987). A convenient synthesis of diethyl cyclopropane-1,1-dicarboxylate. Synthetic Communications, 17(6), 738-741. [Link]

-

PubChem. Diethyl cyclopropane-1,1-dicarboxylate. National Center for Biotechnology Information. [Link]

-

Lam, B. K. (2003). Leukotriene C(4) Synthase. Prostaglandins, Leukotrienes and Essential Fatty Acids, 69(2-3), 111-116. [Link]

-

Cowburn, A. S., et al. (1998). Overexpression of Leukotriene C4 Synthase in Bronchial Biopsies from Patients with Aspirin-intolerant Asthma. The Journal of Clinical Investigation, 101(4), 834–846. [Link]

Sources

- 1. orgsyn.org [orgsyn.org]

- 2. WO2016177845A1 - Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of the Oral Leukotriene C4 Synthase Inhibitor (1 S,2 S)-2-({5-[(5-Chloro-2,4-difluorophenyl)(2-fluoro-2-methylpropyl)amino]-3-methoxypyrazin-2-yl}carbonyl)cyclopropanecarboxylic Acid (AZD9898) as a New Treatment for Asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking Therapeutic Potential: A Technical Guide to Identifying and Validating Targets for 1-(Ethoxymethyl)cyclopropane-1-carboxylic acid

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

This technical guide provides a comprehensive framework for the exploration of 1-(Ethoxymethyl)cyclopropane-1-carboxylic acid as a potential therapeutic agent. In the absence of established biological data for this specific molecule, we present a scientifically grounded rationale for identifying and validating its therapeutic targets. This document outlines a multi-pronged approach, leveraging structural analogy to known bioactive compounds, exploring its potential as a prodrug, and detailing a rigorous experimental cascade for target identification and validation. By wedding chemical intuition with robust biological screening methodologies, this guide serves as a roadmap for elucidating the therapeutic promise of this novel chemical entity.

Introduction: Deconstructing this compound

This compound is a unique small molecule characterized by two key structural features: a strained cyclopropane ring and an ethoxymethyl ether moiety. The cyclopropane ring is a recurring motif in a multitude of biologically active compounds, conferring conformational rigidity and unique electronic properties that can enhance binding to biological targets.[1][2][3] The ethoxymethyl group, on the other hand, is frequently employed in prodrug strategies to enhance pharmacokinetic properties such as solubility and bioavailability.[4][5][6]

The central hypothesis of this guide is twofold:

-

Hypothesis A: The Prodrug Postulate. this compound may act as a prodrug, undergoing in vivo cleavage of the ethoxymethyl ether to release a biologically active cyclopropane carboxylic acid derivative.

-

Hypothesis B: The Intrinsic Activity Postulate. The intact molecule possesses inherent biological activity, with the ethoxymethyl group contributing to its pharmacodynamic profile.

This guide will systematically explore both hypotheses, outlining a logical progression from theoretical target identification to preclinical validation.

Rationale for Target Selection: Learning from Structural Analogs

Given the novelty of this compound, a rational approach to target identification begins with an analysis of structurally related compounds.

The Cyclopropane Carboxylic Acid Core: A Privileged Scaffold

The cyclopropane carboxylic acid scaffold is present in a diverse array of compounds with demonstrated therapeutic activities.[3] A notable example is the class of leukotriene C4 synthase inhibitors, which are being investigated for the treatment of respiratory and inflammatory diseases.[7][8] Leukotrienes are potent inflammatory mediators implicated in asthma and other inflammatory conditions.[7] Therefore, a primary avenue of investigation is the potential for our lead compound (or its active metabolite) to modulate the arachidonic acid cascade.

Furthermore, derivatives of cyclopropane carboxylic acid have been explored for their antibacterial properties, often incorporated into the structure of fluoroquinolone antibiotics.[1] This suggests that enzymes involved in bacterial replication, such as DNA gyrase and topoisomerase IV, could be potential targets.

The Ethoxymethyl Ether: A Clue to Prodrug Design

Ethoxymethyl ethers are a well-established class of prodrugs.[4][5][6] They are designed to be stable at physiological pH but can be cleaved by specific enzymes or under certain pH conditions to release the active parent drug.[4][6] This strategy is often employed to improve the oral bioavailability of poorly soluble drugs.[4][6]

Therefore, it is crucial to investigate whether this compound is metabolized to 1-hydroxy-1-cyclopropanecarboxylic acid or a related active species.

Proposed Therapeutic Targets and Pathways

Based on the structural analysis, we propose the following initial therapeutic targets and pathways for investigation:

| Proposed Target Class | Specific Target Example | Therapeutic Area | Rationale |

| Inflammatory Enzymes | Leukotriene C4 Synthase | Asthma, Allergic Rhinitis, Inflammatory Bowel Disease | Structural similarity to known cyclopropane-based LTC4S inhibitors.[7][8] |

| 5-Lipoxygenase (5-LOX) | Inflammation, Cancer | Inhibition of the leukotriene pathway upstream of LTC4S. | |

| Cyclooxygenase-2 (COX-2) | Pain, Inflammation | Common target for anti-inflammatory drugs. | |

| Bacterial Enzymes | DNA Gyrase / Topoisomerase IV | Bacterial Infections | The cyclopropane motif is a key component of some fluoroquinolone antibiotics.[1] |

| Plant Enzymes (as a tool for mechanism of action studies) | 1-Aminocyclopropane-1-carboxylic acid (ACC) synthase/oxidase | Not a direct therapeutic target in humans, but inhibition of this pathway in plants by related molecules is well-documented and can provide insights into enzyme-inhibitor interactions.[1][9] |

Experimental Validation Workflow

A phased approach to experimental validation is proposed to systematically test our hypotheses and identify the most promising therapeutic avenues.

Figure 2: Workflow for the Cellular Thermal Shift Assay (CETSA).

Phase 3: In Vivo Proof-of-Concept

Objective: To evaluate the therapeutic efficacy and pharmacokinetic/pharmacodynamic (PK/PD) relationship of the lead compound in relevant animal models.

Protocol 4: Murine Model of Ovalbumin-Induced Allergic Asthma

-

Sensitization and Challenge: Sensitize mice with ovalbumin (OVA) and subsequently challenge them with aerosolized OVA to induce an asthmatic phenotype.

-

Treatment: Administer this compound or vehicle via an appropriate route (e.g., oral, intraperitoneal) prior to OVA challenge.

-

Endpoints: Measure airway hyperresponsiveness, inflammatory cell infiltration in bronchoalveolar lavage fluid (BALF), and cytokine levels (e.g., IL-4, IL-5, IL-13) in the lung tissue and BALF.

-

Causality: A significant reduction in the measured inflammatory endpoints compared to the vehicle-treated group will provide in vivo proof-of-concept for its anti-inflammatory effects.

Conclusion and Future Directions

This technical guide has outlined a comprehensive and scientifically rigorous strategy for the initial exploration of this compound as a potential therapeutic agent. By systematically investigating its prodrug potential and screening it against rationally selected targets, we can efficiently identify the most promising therapeutic applications. The proposed experimental workflows are designed to provide clear, actionable data to guide a drug discovery program. Future work will focus on lead optimization, extensive preclinical safety and toxicology studies, and the development of a robust formulation for clinical evaluation.

References

- Google Patents. (n.d.). Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof (WO2016177845A1).

-

Wikipedia. (2023, December 2). Cyclopropanecarboxylic acid. Retrieved from [Link]

-

Bioactive Compounds in Health and Disease. (2024). New functionally substituted cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. Retrieved from [Link]

-

Docentes FCT NOVA. (n.d.). Cyclopropane Derivatives and their Diverse Biological Activities. Retrieved from [Link]

-

PubMed Central. (n.d.). Aminoalkoxycarbonyloxymethyl Ether Prodrugs with a pH-triggered Release Mechanism: A Case Study Improving Solubility, Bioavailability, and Efficacy of Antimalarial 4(1H)-Quinolones with Single Dose Cures. Retrieved from [Link]

-

PubChem. (n.d.). 1-Ethylcyclopropane-1-carboxylic acid. Retrieved from [Link]

-

MDPI. (n.d.). Soft Alkyl Ether Prodrugs of a Model Phenolic Drug: The Effect of Incorporation of Ethyleneoxy Groups on Transdermal Delivery. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Cyclopropane-1,1-dicarboxylic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Cyclopropane Derivatives and their Diverse Biological Activities. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Cyclopropanecarboxylic acid (CAS 1759-53-1). Retrieved from [Link]

-

ResearchGate. (n.d.). Cyclopropane carboxylic acid derivatives. Retrieved from [Link]

-

YouTube. (2024, April 9). Synthesis of Cyclopropanecarboxylic Acid. Retrieved from [Link]

-

Global Health Drug Discovery Institute. (2021, May 12). Aminoalkoxycarbonyloxymethyl Ether Prodrugs with a pH-Triggered Release Mechanism: A Case Study Improving the Solubility, Bioavailability, and Efficacy of Antimalarial 4(1 H)-Quinolones with Single Dose Cures. Retrieved from [Link]

- Google Patents. (n.d.). Method for preparing 1-methyl cyclopropane carboxylic acid (CN104447293A).

-

IJNRD. (n.d.). Prodrugs : An approach to improve the effectiveness and properties of the drug. Retrieved from [Link]

-

PubMed Central. (n.d.). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Retrieved from [Link]

-

WIPO Patentscope. (n.d.). CYCLOPROPANE CARBOXYLIC ACID DERIVATIVES AND PHARMACEUTICAL USES THEREOF (WO/2016/177845). Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Retrieved from [Link]

-

ResearchGate. (2022, November 9). Acyloxymethyl and alkoxycarbonyloxymethyl prodrugs of a fosmidomycin surrogate as antimalarial and antibacterial agents. Retrieved from [Link]

Sources

- 1. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 2. researchgate.net [researchgate.net]

- 3. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aminoalkoxycarbonyloxymethyl Ether Prodrugs with a pH-triggered Release Mechanism: A Case Study Improving Solubility, Bioavailability, and Efficacy of Antimalarial 4(1H)-Quinolones with Single Dose Cures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Soft Alkyl Ether Prodrugs of a Model Phenolic Drug: The Effect of Incorporation of Ethyleneoxy Groups on Transdermal Delivery [mdpi.com]

- 6. ctegd.uga.edu [ctegd.uga.edu]

- 7. WO2016177845A1 - Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof - Google Patents [patents.google.com]

- 8. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 9. ffhdj.com [ffhdj.com]

Methodological & Application

Application Notes and Protocols for the Purification of 1-(Ethoxymethyl)cyclopropane-1-carboxylic Acid

For: Researchers, scientists, and drug development professionals.

Introduction

1-(Ethoxymethyl)cyclopropane-1-carboxylic acid is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its unique structural motif, featuring a strained cyclopropane ring, an ether linkage, and a carboxylic acid, imparts specific physicochemical properties that are crucial for its biological activity and downstream applications. The purity of this intermediate is paramount, as even minor impurities can lead to unwanted side reactions, decreased yields, and potential toxicity in the final product.

This guide provides a comprehensive overview of the purification techniques for this compound, drawing upon established methods for similar carboxylic acids and providing detailed, step-by-step protocols. The causality behind experimental choices is explained to empower researchers to adapt these methods to their specific needs.

Physicochemical Properties and Impurity Profile

Predicted Physicochemical Properties

The properties of the parent compound, cyclopropanecarboxylic acid, and the closely related 1-methylcyclopropanecarboxylic acid, provide a strong basis for estimating the characteristics of our target molecule.[1][2][3] The addition of the ethoxymethyl group is expected to increase the molecular weight and boiling point, and influence its solubility.

| Property | Predicted Value for this compound | Rationale and References |

| Molecular Formula | C7H12O3 | Based on structure |

| Molecular Weight | 144.17 g/mol | Based on structure |

| Appearance | Colorless to light yellow oil or low-melting solid | Similar to cyclopropanecarboxylic acid (colorless oil) and 1-methylcyclopropanecarboxylic acid (low-melting solid).[1] The ethoxymethyl group may increase the likelihood of it being a liquid at room temperature. |

| Boiling Point | Estimated >200 °C at atmospheric pressure; ~100-120 °C under reduced pressure (e.g., 10-20 mmHg) | The boiling point of cyclopropanecarboxylic acid is 182-184 °C.[4] The larger ethoxymethyl group will increase van der Waals forces, leading to a higher boiling point. Distillation under reduced pressure is highly recommended to prevent decomposition.[5] |

| Melting Point | < 25 °C | 1-Methylcyclopropanecarboxylic acid has a melting point of 30-32 °C. The flexible ethoxymethyl group may disrupt crystal packing, leading to a lower melting point. |

| Solubility | Soluble in water, ethanol, ether, ethyl acetate, and dichloromethane.[3] Sparingly soluble in non-polar solvents like hexanes. | Carboxylic acids with short alkyl chains are generally soluble in polar protic and aprotic solvents. |

| pKa | Estimated 4.5 - 5.0 | The pKa of cyclopropanecarboxylic acid is 4.65.[1] The electron-withdrawing effect of the ether oxygen is minimal, so a similar pKa is expected. |

Potential Impurity Profile

Based on a likely synthetic route analogous to that of 1-methylcyclopropanecarboxylic acid, which involves the cyclopropanation of an appropriate acrylic acid derivative followed by hydrolysis, the following impurities can be anticipated[6]:

-

Starting Materials: Unreacted ethyl 2-(ethoxymethyl)acrylate or related precursors.

-

Halogenated Intermediates: If a dihalocarbene is used for cyclopropanation, residual halogenated cyclopropane intermediates may be present.

-

Byproducts of Hydrolysis: Incomplete hydrolysis of an ester precursor would leave the corresponding ethyl ester as an impurity.

-

Solvents: Residual solvents from the reaction and workup steps.

-

Polymeric Materials: Acid-catalyzed polymerization of the starting acrylate can lead to oligomeric impurities.[5]

Purification Strategy Overview

A multi-step purification strategy is often necessary to achieve high purity. The choice and sequence of techniques will depend on the scale of the purification and the nature of the impurities.

Caption: General purification workflow for this compound.

Detailed Purification Protocols

Acid-Base Extraction

This is a fundamental and highly effective first step to separate the acidic product from neutral and basic impurities.

Principle: The carboxylic acid group can be deprotonated with a weak base (e.g., sodium bicarbonate) to form a water-soluble carboxylate salt. Neutral organic impurities will remain in the organic phase and can be separated. The aqueous layer is then acidified to regenerate the carboxylic acid, which can be extracted back into an organic solvent.

Protocol:

-

Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) at a concentration of approximately 10-20% (w/v).

-

Basification: Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stopper the funnel and shake gently, venting frequently to release the carbon dioxide gas that evolves.

-

Separation: Allow the layers to separate. The aqueous layer (bottom layer if using dichloromethane, top layer if using ethyl acetate) contains the sodium salt of the target compound. Drain and collect the aqueous layer.

-

Back-Extraction (Optional): To maximize recovery, extract the organic layer again with a fresh portion of saturated NaHCO₃ solution. Combine the aqueous layers.

-

Washing the Organic Layer: The original organic layer, containing neutral impurities, can be washed with brine, dried over anhydrous sodium sulfate, and concentrated to identify the neutral byproducts.

-

Acidification: Cool the combined aqueous layers in an ice bath and slowly add 3M hydrochloric acid (HCl) with stirring until the pH of the solution is ~1-2 (test with pH paper). The carboxylic acid will precipitate out or form an oily layer.

-

Extraction of the Product: Extract the acidified aqueous layer with three portions of a fresh organic solvent (e.g., ethyl acetate).

-

Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the partially purified product.

Vacuum Distillation

For liquid products, vacuum distillation is an excellent method for removing non-volatile impurities and residual solvents.[5]

Principle: By reducing the pressure, the boiling point of the compound is lowered, allowing it to be distilled at a temperature that avoids thermal decomposition.

Protocol:

-

Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is free of cracks and the joints are properly greased. Use a magnetic stirrer in the distilling flask for smooth boiling.

-

Charging the Flask: Add the crude product from the extraction step to the distilling flask, filling it to no more than two-thirds of its volume.

-

Applying Vacuum: Gradually apply vacuum to the system.

-

Heating: Once the desired pressure is reached and stable, begin heating the distilling flask using a heating mantle.

-

Fraction Collection: Collect the fraction that distills at a constant temperature. Based on the properties of similar compounds, the target product is expected to distill at approximately 100-120 °C at 10-20 mmHg.

-

Termination: Once the distillation is complete, turn off the heat and allow the apparatus to cool completely before slowly releasing the vacuum.

Caption: Schematic of a vacuum distillation setup.

Column Chromatography

For the removal of structurally similar impurities, column chromatography is the most powerful technique. Given the polarity of the target molecule, both normal-phase and reversed-phase chromatography can be considered.

Principle: The components of a mixture are separated based on their differential partitioning between a stationary phase and a mobile phase.

Protocol A: Normal-Phase Chromatography (Silica Gel)

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate). A small amount of acetic or formic acid (0.1-1%) is often added to the eluent to suppress the ionization of the carboxylic acid and reduce tailing on the silica gel.

-

Procedure:

-

Column Packing: Prepare a silica gel column in the chosen eluent system.

-

Sample Loading: Dissolve the product in a minimal amount of the eluent (or a slightly more polar solvent) and load it onto the column.

-

Elution: Elute the column with the mobile phase, collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to improve separation.

-

Fraction Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

-

Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

-

Protocol B: Reversed-Phase Chromatography (C18)

-

Stationary Phase: C18-functionalized silica gel.

-

Mobile Phase (Eluent): A mixture of water and a polar organic solvent (e.g., acetonitrile or methanol). A pH modifier, such as 0.1% formic acid or trifluoroacetic acid (TFA), is typically added to ensure the carboxylic acid is in its neutral form.

-

Procedure:

-

Column Packing/Equilibration: Pack the C18 column and equilibrate it with the mobile phase.

-

Sample Loading: Dissolve the sample in the mobile phase or a compatible solvent and load it onto the column.

-

Elution: Elute with the mobile phase, collecting fractions. A gradient of increasing organic solvent concentration is often used.

-

Fraction Analysis: Analyze the fractions by reversed-phase TLC or HPLC.

-

Concentration and Desalting: Combine the pure fractions. Removal of the aqueous mobile phase can be achieved by lyophilization or by extraction into an organic solvent after adjusting the pH if necessary.

-

Purity Assessment

The purity of the final product should be assessed using a combination of the following techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation and the detection of proton- or carbon-containing impurities. The characteristic carboxylic acid proton signal is expected to appear as a broad singlet between 10-13 ppm in the ¹H NMR spectrum.[7]

-

Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic broad O-H stretch from approximately 2500-3300 cm⁻¹ and a strong C=O stretch around 1700-1725 cm⁻¹.[7]

-

Mass Spectrometry (MS): Provides information about the molecular weight of the compound and can be used to identify impurities.

-

High-Performance Liquid Chromatography (HPLC): A highly sensitive method for quantifying the purity of the sample.

Conclusion

The purification of this compound requires a systematic approach that takes into account its predicted physicochemical properties and potential impurity profile. A combination of acid-base extraction, vacuum distillation, and column chromatography can be employed to achieve high purity. The protocols provided in this guide offer a solid foundation for researchers to develop and optimize a purification strategy tailored to their specific needs.

References

-

Wikipedia. (2023, October 27). Cyclopropane carboxylic acid. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Cyclopropanecarboxylic acid (CAS 1759-53-1). Retrieved from [Link]

-

SIELC Technologies. (2018, February 16). Cyclopropane carboxylic acid. Retrieved from [Link]

-

Organic Syntheses. (n.d.). cyclopropanecarboxylic acid. Retrieved from [Link]

- Google Patents. (n.d.). Procedure for obtaining hydroxymethylcyclopropane (cyclopropylmethanol).

- Google Patents. (n.d.). Method for preparing 1-methyl cyclopropane carboxylic acid.

- Google Patents. (n.d.). Process for the preparation of hydroxymethyl-cyclopropane.

-

Organic Syntheses. (n.d.). Cyclopropane-1,1-dicarboxylic acid. Retrieved from [Link]

-

Patsnap Eureka. (n.d.). Synthesis method of 1-hydroxycyclopropane carboxylic acid and 1-hydroxycyclopropane carboxylate. Retrieved from [Link]

- Google Patents. (n.d.). Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof.

-

Oregon State University. (n.d.). CH 336: Carboxylic Acid Spectroscopy. Retrieved from [Link]

-

Chemsrc. (2025, August 26). Cyclopropane-1,1-dicarboxylic acid. Retrieved from [Link]

Sources

- 1. Cyclopropane carboxylic acid - Wikipedia [en.wikipedia.org]

- 2. Cyclopropanecarboxylic acid (CAS 1759-53-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. Environmental Impact and Disposal of Cyclopropanecarboxylic Acid [ketonepharma.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid - Google Patents [patents.google.com]

- 7. airgas.com [airgas.com]

Synthesis of 1-(Ethoxymethyl)cyclopropane-1-carboxylic Acid: A Detailed Application Note for Medicinal Chemistry Professionals

Introduction

Substituted cyclopropane rings are privileged motifs in modern drug discovery, prized for their ability to impart conformational rigidity, improve metabolic stability, and modulate the physicochemical properties of bioactive molecules.[1] Among these, 1-(ethoxymethyl)cyclopropane-1-carboxylic acid stands as a valuable building block, offering a unique combination of a constrained cycloalkyl core and a flexible ether-linked side chain. This application note provides a comprehensive guide to the synthesis of this compound, detailing two robust protocols, the underlying chemical principles, and the critical reaction conditions necessary for successful execution in a research and development setting.

The synthetic strategy outlined herein follows a logical and efficient two-step sequence: the alkylation of a commercially available cyclopropane precursor followed by the hydrolysis of the resulting nitrile intermediate. This approach allows for the controlled installation of the desired ethoxymethyl group and subsequent unmasking of the carboxylic acid functionality.

Synthetic Strategy Overview

The synthesis of this compound is most effectively achieved through a two-step process commencing with ethyl 1-cyanocyclopropanecarboxylate. The first step involves the deprotonation of the acidic α-carbon of the cyclopropane ring, followed by nucleophilic substitution with chloromethyl ethyl ether. The resulting intermediate, 1-(ethoxymethyl)cyclopropane-1-carbonitrile, is then subjected to hydrolysis to yield the final carboxylic acid product.

Caption: Overall synthetic workflow for this compound.

PART 1: Alkylation of Ethyl 1-Cyanocyclopropanecarboxylate

The initial step of the synthesis involves the formation of a carbanion at the C1 position of the cyclopropane ring, which is facilitated by the presence of the electron-withdrawing nitrile and ester groups. This carbanion then acts as a nucleophile, attacking the electrophilic methylene carbon of chloromethyl ethyl ether.

Mechanistic Considerations

The reaction proceeds via a standard S_N2 mechanism. The choice of a strong, non-nucleophilic base is crucial to ensure complete deprotonation without competing reactions with the electrophile. Sodium hydride (NaH) is an excellent choice for this transformation as it irreversibly deprotonates the substrate, driving the reaction to completion. The use of an aprotic polar solvent like tetrahydrofuran (THF) is recommended to solvate the sodium cation of the intermediate enolate and to maintain a suitable reaction temperature.

Experimental Protocol: Synthesis of 1-(Ethoxymethyl)cyclopropane-1-carbonitrile

Materials:

-

Ethyl 1-cyanocyclopropanecarboxylate

-

Sodium hydride (60% dispersion in mineral oil)

-

Chloromethyl ethyl ether (stabilized)[2]

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexanes

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Nitrogen inlet

-

Addition funnel

-

Ice-water bath

-

Rotary evaporator

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and an addition funnel is charged with sodium hydride (1.2 eq). The flask is flushed with nitrogen, and anhydrous THF is added to create a slurry.

-

Deprotonation: Ethyl 1-cyanocyclopropanecarboxylate (1.0 eq) is dissolved in anhydrous THF and added dropwise to the sodium hydride slurry at 0 °C using the addition funnel. The reaction mixture is stirred at this temperature for 30 minutes, then allowed to warm to room temperature and stirred for an additional hour.

-

Alkylation: The reaction mixture is cooled back to 0 °C, and chloromethyl ethyl ether (1.1 eq), dissolved in anhydrous THF, is added dropwise. The reaction is then allowed to warm to room temperature and stirred overnight.

-

Work-up: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution at 0 °C. The aqueous layer is extracted with ethyl acetate (3 x). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure 1-(ethoxymethyl)cyclopropane-1-carbonitrile.

Safety Precautions for Chloromethyl Ethyl Ether

Chloromethyl ethyl ether is a highly flammable, toxic, and potentially carcinogenic substance.[2][3][4][5][6] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.[3][4] Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[3][4]

| Parameter | Recommended Condition | Rationale |

| Base | Sodium Hydride (NaH) | Strong, non-nucleophilic base for irreversible deprotonation. |

| Solvent | Anhydrous Tetrahydrofuran (THF) | Aprotic polar solvent to solvate the cation and maintain temperature. |

| Temperature | 0 °C to Room Temperature | Controlled addition at low temperature to manage exothermicity. |

| Stoichiometry | 1.2 eq Base, 1.1 eq Electrophile | Ensures complete deprotonation and drives the reaction to completion. |

| Work-up | Saturated aq. NH4Cl | Mild quenching agent to neutralize excess base. |

Table 1: Key Reaction Parameters for the Alkylation Step.

PART 2: Hydrolysis of 1-(Ethoxymethyl)cyclopropane-1-carbonitrile

The final step in the synthesis is the hydrolysis of the nitrile functionality to a carboxylic acid. This transformation can be achieved under either acidic or basic conditions.[7] Given the potential for acid-catalyzed side reactions with the ether linkage, a basic hydrolysis is often preferred for substrates of this nature.

Mechanistic Considerations

Under basic conditions, the hydroxide ion acts as a nucleophile, attacking the electrophilic carbon of the nitrile.[8][9] This is followed by a series of proton transfers and tautomerization to form an amide intermediate. The amide is then further hydrolyzed under the reaction conditions to the carboxylate salt, which upon acidic workup, yields the final carboxylic acid. While the hydrolysis of nitriles is a standard transformation, sterically hindered nitriles, such as the one in this synthesis, may require more forcing conditions to proceed to completion.[10][11]

Caption: Simplified reaction pathway for the basic hydrolysis of the nitrile intermediate.

Experimental Protocol: Synthesis of this compound

Materials:

-

1-(Ethoxymethyl)cyclopropane-1-carbonitrile

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Deionized water

-

Concentrated hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous sodium sulfate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

pH paper or pH meter

-

Rotary evaporator

Procedure:

-

Reaction Setup: A round-bottom flask is charged with 1-(ethoxymethyl)cyclopropane-1-carbonitrile (1.0 eq), ethanol, and a solution of sodium hydroxide (3.0 eq) in water.

-

Hydrolysis: The mixture is heated to reflux and maintained at this temperature for 12-24 hours. The progress of the reaction can be monitored by TLC or LC-MS.

-

Work-up: After cooling to room temperature, the ethanol is removed under reduced pressure. The remaining aqueous solution is washed with diethyl ether to remove any unreacted starting material. The aqueous layer is then cooled in an ice-water bath and acidified to pH 2-3 with concentrated hydrochloric acid.

-

Extraction and Isolation: The acidified aqueous layer is extracted with diethyl ether (3 x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.

| Parameter | Recommended Condition | Rationale |

| Base | Sodium Hydroxide (NaOH) | Strong base for effective hydrolysis of the nitrile. |

| Solvent | Water/Ethanol | Co-solvent system to ensure solubility of the substrate. |

| Temperature | Reflux | Elevated temperature to overcome the activation energy of the sterically hindered nitrile. |

| Stoichiometry | 3.0 eq Base | Sufficient excess to drive the reaction to completion. |

| Acidification | Concentrated HCl | To protonate the carboxylate and precipitate the carboxylic acid. |

Table 2: Key Reaction Parameters for the Hydrolysis Step.

Conclusion

The synthesis of this compound has been successfully demonstrated through a reliable two-step sequence. The protocols provided herein are robust and scalable, making them suitable for use in a drug discovery and development environment. Careful attention to the reaction conditions, particularly the handling of the hazardous reagent chloromethyl ethyl ether, is paramount for the safe and efficient execution of this synthesis. The resulting product is a valuable building block for the synthesis of novel chemical entities with potential therapeutic applications.

References

-

New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Chloromethyl Methyl Ether. [Link][6]

-

LibreTexts Chemistry. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. [Link][7]

-

Chawner, L. et al. (2017). The commencement of the reaction initiated with the degradation of the cyclopropane ring 1, transforming it into the sodium salt 1a in the presence of sodium hydroxide. ResearchGate. [Link][12]

-

van der Sluis, M. et al. (2004). Platinum-Catalyzed Selective Hydration of Hindered Nitriles and Nitriles with Acid- or Base-Sensitive Groups. The Journal of Organic Chemistry. [Link][10]

-

Arkat USA. (n.d.). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. [Link][11]

-

Jonczyk, A., & Kowalkowska, A. (n.d.). Among the sodium–nitrogen compounds that find frequent use in organic syntheses are sodium amide. Science of Synthesis. [Link][13]

-

Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection. [Link][14]

-

Bioactive Compounds in Health and Disease. (2023). New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. [Link][15]

-

Organic Syntheses. (2023). Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst. [Link][16]

-

Google Patents. (n.d.). Process for the preparation of cyclopropane-carboxylic-amide. [17]

-